Methyl 3-(N-methyl-1H-pyrrole-2-carboxamido)propanoate
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Overview
Description
Methyl 3-(N-methyl-1H-pyrrole-2-carboxamido)propanoate is a chemical compound with a complex structure that includes a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(N-methyl-1H-pyrrole-2-carboxamido)propanoate typically involves the reaction of N-methyl-1H-pyrrole-2-carboxylic acid with methyl 3-bromopropanoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions and using continuous flow reactors to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(N-methyl-1H-pyrrole-2-carboxamido)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids or ketones depending on the reaction conditions.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(N-methyl-1H-pyrrole-2-carboxamido)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-(N-methyl-1H-pyrrole-2-carboxamido)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(1H-pyrrol-2-yl)propanoate
- N-methyl-1H-pyrrole-2-carboxylic acid
- Methyl 3-bromopropanoate
Uniqueness
Methyl 3-(N-methyl-1H-pyrrole-2-carboxamido)propanoate is unique due to its specific structure, which combines a pyrrole ring with an amide and ester functional group. This unique combination allows it to participate in a variety of chemical reactions and makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C10H14N2O3 |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
methyl 3-[methyl(1H-pyrrole-2-carbonyl)amino]propanoate |
InChI |
InChI=1S/C10H14N2O3/c1-12(7-5-9(13)15-2)10(14)8-4-3-6-11-8/h3-4,6,11H,5,7H2,1-2H3 |
InChI Key |
PGFPZXDBSYWFTO-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC(=O)OC)C(=O)C1=CC=CN1 |
Origin of Product |
United States |
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